The synthesis of sodium pyruvate-1-13C typically involves the following steps:
Sodium pyruvate-1-13C has a molecular formula of and a molecular weight of approximately 112.99 g/mol. The structure can be represented as follows:
In this structure:
The compound's properties are influenced by its isotopic labeling, which affects its nuclear magnetic resonance characteristics, making it useful in metabolic imaging .
Sodium pyruvate-1-13C participates in several biochemical reactions, primarily related to glycolysis and the tricarboxylic acid cycle. Key reactions include:
These reactions are monitored using magnetic resonance spectroscopy techniques that leverage the unique properties of carbon-13 .
The mechanism of action of sodium pyruvate-1-13C primarily revolves around its role as a metabolic tracer in vivo. When administered to biological systems, it participates in metabolic pathways that can be tracked using magnetic resonance imaging techniques:
Sodium pyruvate-1-13C exhibits several notable physical and chemical properties:
Chemical properties include its stability under standard laboratory conditions but susceptibility to degradation under extreme pH or temperature variations .
Sodium pyruvate-1-13C has diverse applications in scientific research:
Dynamic Nuclear Polarization (DNP) overcomes the intrinsic low sensitivity of ¹³C MRI by transferring the high polarization of unpaired electrons to adjacent nuclei (e.g., ¹³C) via microwave irradiation near electron paramagnetic resonance (EPR) transitions. This process enhances the nuclear spin polarization by up to 4–5 orders of magnitude compared to thermal equilibrium states [3] [6]. The theoretical maximum enhancement for ¹³C is ~2,600-fold, as calculated from the ratio of electron-to-nuclear gyromagnetic moments (γₑ/γₙ ≈ 658) [6]. Key mechanisms include:
Table 1: DNP Mechanisms and Characteristics
Mechanism | EPR Linewidth Requirement | Field Dependence | Polarizing Agents |
---|---|---|---|
Solid Effect (SE) | δ < ωₙ | B₀⁻² | Narrow-line radicals (e.g., BDPA) |
Cross Effect (CE) | δ > ωₙ | B₀-independent | Biradicals (e.g., TEMTriPol) |
Overhauser Effect (OE) | Mobile electrons | B₀⁰ | Ionic solutions (limited in solids) |
Hyperpolarized [1-¹³C]pyruvate enables real-time tracking of glycolytic and mitochondrial metabolism due to its central role in cellular energy pathways. Upon injection, enzymatic conversion yields detectable ¹³C-labeled metabolites:
Preclinical studies in rat gliomas demonstrate that hyperpolarized [1-¹³C]pyruvate detects treatment response within 24 hours of therapy, preceding anatomical changes [5] [10]. Temporal resolution of 1–3 seconds captures metabolic kinetics, with pyruvate-to-lactate conversion rates (kₚₗ) serving as biomarkers for tumor aggressiveness.
Table 2: Key Metabolic Enzymes and Products Detected with HP [1-¹³C]Pyruvate
Enzyme | Product | Metabolic Pathway | Pathological Significance |
---|---|---|---|
Lactate dehydrogenase (LDH) | [1-¹³C]Lactate | Glycolysis | ↑ in tumors (Warburg effect) |
Alanine transaminase (ALT) | [1-¹³C]Alanine | Amino acid synthesis | ↓ in liver dysfunction |
Pyruvate dehydrogenase (PDH) | ¹³C-Bicarbonate | Mitochondrial oxidation | ↓ in cancers; restored by DCA |
The carbon labeling position dictates metabolic information:
In rat brain studies, [2-¹³C]pyruvate detected a 40% increase in [5-¹³C]glutamate after DCA infusion, confirming enhanced TCA cycle flux [10]. Conversely, [1-¹³C]pyruvate showed only bicarbonate changes, missing downstream mitochondrial intermediates.
Table 3: Mitochondrial Metabolite Detection with Pyruvate Isotopologues
Isotopologue | Key Metabolites Detected | Mitochondrial Coverage | Clinical Utility |
---|---|---|---|
[1-¹³C]Pyruvate | Bicarbonate, Lactate, Alanine | Limited (PDH only) | Oncology (glycolysis imaging) |
[2-¹³C]Pyruvate | Glutamate, Citrate, Acetylcarnitine | Comprehensive (TCA cycle) | Neurodegeneration/cardiac metabolism |
The transient nature of hyperpolarized signal (T₁ ≈ 30–60 s) demands rapid, efficient data acquisition and reconstruction:
Table 4: Acquisition Strategies for Hyperpolarized ¹³C MRI
Method | Spatial Encoding | Temporal Resolution | Applications |
---|---|---|---|
3D EPSI + CS | Full 3D k-space (undersampled) | 2–3 s | Prostate, liver |
2D Multi-slice EPI | Frequency-selective excitation | 1–2 s | Brain, cardiac |
Spiral CSI | Spectral-spatial RF + spiral readouts | 1 s | Preclinical models |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7